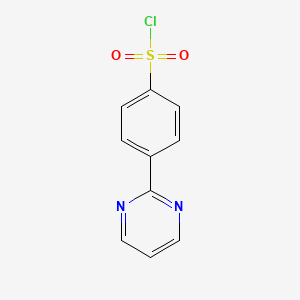

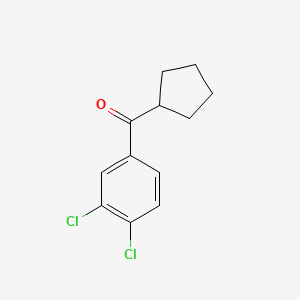

Cyclopentyl 3,4-dichlorophenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopentyl 3,4-dichlorophenyl ketone (CDCK) is a chemical compound with the molecular formula C12H12Cl2O and a molecular weight of 243.13 g/mol . It has attracted attention in scientific research for its potential applications in various fields.

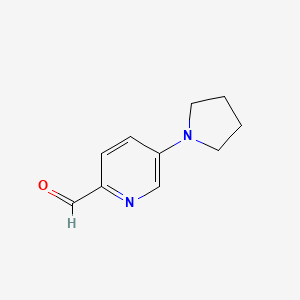

Molecular Structure Analysis

The molecular structure of Cyclopentyl 3,4-dichlorophenyl ketone consists of a cyclopentyl group attached to a 3,4-dichlorophenyl ketone .Applications De Recherche Scientifique

Green Chemistry in Synthesis : Cyclopentyl methyl ether, a related compound, has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This process, employing ammonium salts as environmentally friendly acidic catalysts, highlights the potential for using cyclopentyl-based compounds in sustainable and low-impact chemical processes (Azzena et al., 2015).

Analytical Chemistry : In a study focusing on o-chlorophenyl cyclopentyl ketone, a method for identifying impurities in illegal drug samples was developed. This demonstrates the use of cyclopentyl-based ketones in forensic and analytical applications, particularly in drug regulation and source identification (Ma et al., 2018).

Synthetic Applications : Cyclopentyl-based compounds have been employed in the synthesis of asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes, which are useful in materials science for creating functionalized bridged bithiophenes (Van Mierloo et al., 2010).

Insect Antifeedant Activities : Studies on substituted styryl 3,4-dichlorophenyl ketones revealed their potential as insect antifeedants. This suggests possible applications in agricultural chemistry and pest management (Thirunarayanan et al., 2010).

Organic Reaction Mechanisms : Cyclopentyl-based ketones have been used to study the Suzuki-Miyaura coupling of simple ketones, providing insights into the activation of unstrained C-C bonds in organic chemistry (Xia et al., 2018).

Propriétés

IUPAC Name |

cyclopentyl-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEMEOICNHKBDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640563 |

Source

|

| Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3,4-dichlorophenyl ketone | |

CAS RN |

898791-87-2 |

Source

|

| Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)

![5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325017.png)

![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1325019.png)

![1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1325020.png)

![1H-Pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B1325021.png)

![6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325022.png)

![4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325026.png)

![5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325028.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)

![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)